5-Hydrazinylquinolin-2-ol hydrochloride 5-Hydrazinylquinolin-2-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 372078-45-0
VCID: VC20828800
InChI: InChI=1S/C9H9N3O.ClH/c10-12-8-3-1-2-7-6(8)4-5-9(13)11-7;/h1-5,12H,10H2,(H,11,13);1H
SMILES: C1=CC2=C(C=CC(=O)N2)C(=C1)NN.Cl
Molecular Formula: C9H10ClN3O
Molecular Weight: 211.65 g/mol

5-Hydrazinylquinolin-2-ol hydrochloride

CAS No.: 372078-45-0

Cat. No.: VC20828800

Molecular Formula: C9H10ClN3O

Molecular Weight: 211.65 g/mol

* For research use only. Not for human or veterinary use.

5-Hydrazinylquinolin-2-ol hydrochloride - 372078-45-0

Specification

CAS No. 372078-45-0
Molecular Formula C9H10ClN3O
Molecular Weight 211.65 g/mol
IUPAC Name 5-hydrazinyl-1H-quinolin-2-one;hydrochloride
Standard InChI InChI=1S/C9H9N3O.ClH/c10-12-8-3-1-2-7-6(8)4-5-9(13)11-7;/h1-5,12H,10H2,(H,11,13);1H
Standard InChI Key HDODLESYIRAYEI-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CC(=O)N2)C(=C1)NN.Cl
Canonical SMILES C1=CC2=C(C=CC(=O)N2)C(=C1)NN.Cl

Introduction

Chemical Properties and Structure

Chemical Identity and Nomenclature

5-Hydrazinylquinolin-2-ol hydrochloride is characterized by the following properties:

PropertyValue
CAS Number372078-45-0
Molecular FormulaC9H10ClN3O
Molecular Weight211.65 g/mol
IUPAC Name5-hydrazinyl-1H-quinolin-2-one;hydrochloride
Alternative Name5-Hydrazinyl-2(1H)-quinolinone Hydrochloride
PubChem Compound ID22574437

The compound is identified by specific structural identifiers that provide a standardized representation of its molecular structure:

IdentifierValue
Standard InChIInChI=1S/C9H9N3O.ClH/c10-12-8-3-1-2-7-6(8)4-5-9(13)11-7;/h1-5,12H,10H2,(H,11,13);1H
Standard InChIKeyHDODLESYIRAYEI-UHFFFAOYSA-N
SMILESC1=CC2=C(C=CC(=O)N2)C(=C1)NN.Cl

Structural Characteristics

The structure of 5-Hydrazinylquinolin-2-ol hydrochloride features a bicyclic quinoline system with a pyridine ring fused to a benzene ring. The distinctive features include:

  • A hydroxyl group at position 2, which can participate in hydrogen bonding and potentially form complexes with metal ions

  • A hydrazinyl group (-NH-NH2) at position 5, introducing a reactive nitrogen-nitrogen bond

  • A hydrochloride salt form, which typically enhances water solubility compared to the free base

The close proximity of the hydroxyl group to the heterocyclic nitrogen makes hydroxyquinolines good monoprotic bidentate chelating agents, capable of forming complexes with various metal ions including Cu2+, Zn2+, Bi2+, and Fe3+ . While this specific characteristic has been documented for 8-hydroxyquinoline derivatives, the 2-hydroxy group in our target compound might exhibit similar, albeit modified, chelating properties.

Physical and Chemical Properties

Based on the structure and comparable quinoline derivatives, 5-Hydrazinylquinolin-2-ol hydrochloride likely possesses the following properties:

PropertyExpected Characteristics
Physical StateCrystalline solid at room temperature
SolubilityWater-soluble (enhanced by hydrochloride salt form)
Reactivity SitesHydrazinyl group, hydroxyl group, quinoline ring
StabilityMay be sensitive to oxidation, especially in solution
Storage RequirementsProtection from light, moisture, and air; refrigeration recommended

The hydrazinyl group is particularly reactive and can participate in various chemical reactions, including:

  • Condensation with aldehydes and ketones to form hydrazones

  • Acylation reactions

  • Oxidation to form azo compounds or diazenes

The hydroxyl group can undergo reactions typical of phenols, such as esterification, etherification, and complexation with metal ions.

Synthesis Methods

Nucleophilic Aromatic Substitution

One potential route involves the nucleophilic aromatic substitution of a halogen-substituted quinoline:

  • Start with 5-haloquinolin-2-ol (where halogen = Cl, Br)

  • React with excess hydrazine hydrate

  • Convert to hydrochloride salt using hydrogen chloride

The reaction likely requires elevated temperatures and could be performed in solvents such as ethanol, methanol, or water-alcohol mixtures.

From Diazonium Intermediates

Another potential approach might involve:

  • Preparation of 5-aminoquinolin-2-ol

  • Diazotization using sodium nitrite in acidic conditions

  • Reduction of the diazonium salt

  • Isolation of the hydrochloride salt

This method would be analogous to syntheses reported for other hydrazinyl-substituted heterocycles.

Microwave-Assisted Synthesis

Modern synthetic approaches for quinoline derivatives often employ microwave-assisted synthesis to improve reaction efficiency and yields. As described for related compounds, microwave irradiation can significantly reduce reaction times while maintaining or improving product yields . This approach could potentially be adapted for the synthesis of 5-Hydrazinylquinolin-2-ol hydrochloride.

Purification Methods

Purification of the target compound would likely involve:

Purification MethodApplication
RecrystallizationFrom appropriate solvent systems (e.g., ethanol/water)
Column ChromatographyFor removing closely related impurities
Acid-Base ExtractionUtilizing the basic properties of the hydrazinyl group
Salt Formation/ConversionTo enhance purification through crystallization
Compound ClassReported Biological ActivitiesPotential Relevance to 5-Hydrazinylquinolin-2-ol hydrochloride
8-Hydroxyquinoline derivativesAntimicrobial, anticancer, antifungalSimilar core structure suggests potential for related activities
Hydrazinyl-substituted heterocyclesAntimicrobial, antitubercular, anticancerHydrazinyl group may confer similar properties
2-Hydroxyquinoline derivativesMetal chelation, enzyme inhibitionPosition of hydroxyl group may enable similar interactions
Potential ActivityPossible Mechanism
Antioxidant effectsFree radical scavenging via hydroxyl and hydrazinyl groups
Anti-inflammatory propertiesModulation of inflammatory mediators
Antiviral activityInteraction with viral enzymes or structural proteins
Neuroprotective effectsMetal chelation in neurological disorders involving metal dysregulation

Analytical Methods

Identification and Characterization

Various analytical techniques can be employed for the identification and characterization of 5-Hydrazinylquinolin-2-ol hydrochloride:

Analytical MethodApplication
Nuclear Magnetic Resonance (NMR) SpectroscopyStructure confirmation, purity assessment
Infrared (IR) SpectroscopyIdentification of functional groups (OH, NH, aromatic)
Mass SpectrometryMolecular weight confirmation, fragmentation pattern analysis
X-ray CrystallographyDefinitive structure determination if crystalline
UV-Visible SpectroscopyCharacteristic absorption patterns

Chromatographic Methods

Chromatographic techniques suitable for analysis of the compound include:

  • High-Performance Liquid Chromatography (HPLC)

  • Thin-Layer Chromatography (TLC)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

These methods are particularly useful for:

  • Purity assessment

  • Identification in complex mixtures

  • Monitoring reaction progress during synthesis

  • Quantitative determination

Quality Control Parameters

Quality control for 5-Hydrazinylquinolin-2-ol hydrochloride would typically involve assessment of:

ParameterMethod
Chemical PurityHPLC with appropriate detection
IdentitySpectroscopic methods (NMR, IR, MS)
Water ContentKarl Fischer titration
Residual SolventsGas Chromatography
Heavy MetalsAppropriate analytical techniques
Melting PointDifferential Scanning Calorimetry

Research Applications

As a Chemical Probe

5-Hydrazinylquinolin-2-ol hydrochloride could serve as a valuable chemical probe for studying various biological systems, particularly those involving metal ions. The compound's potential metal-chelating properties, combined with its hydrazinyl functionality, make it potentially useful for:

  • Investigating metal-dependent biological processes

  • Studying redox reactions in biological systems

  • Probing protein-ligand interactions

  • Developing fluorescent sensors for specific analytes

As a Synthetic Intermediate

The reactive functional groups present in 5-Hydrazinylquinolin-2-ol hydrochloride make it a potential intermediate for the synthesis of more complex molecules. The hydrazinyl group, in particular, provides a versatile handle for further modifications through:

  • Condensation reactions with carbonyl compounds

  • Coupling reactions

  • Cyclization to form additional heterocyclic systems

  • Formation of hydrazides and related derivatives

Therapeutic AreaPotential Application
Infectious DiseaseDevelopment of novel antimicrobial agents
OncologyCancer therapeutics targeting specific mechanisms
Neurodegenerative DisordersMetal chelators for conditions involving metal imbalance
Anti-inflammatory DrugsNovel agents with improved efficacy or reduced side effects

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